2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxo group, and a dihydroimidazobenzimidazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazobenzimidazole core.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopentyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazobenzimidazole derivatives.
Scientific Research Applications
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
- 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which may impart specific biological activity and chemical properties that differ from its analogs.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-15-10-12-16(13-11-15)24-21(28)14-20-22(29)26(17-6-2-3-7-17)23-25-18-8-4-5-9-19(18)27(20)23/h4-5,8-13,17,20H,2-3,6-7,14H2,1H3,(H,24,28) |
InChI Key |
JLNCHIZMALFQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)C5CCCC5 |
Origin of Product |
United States |
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